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Compound of Interest

Compound Name: 4-Allyl-2-chloro-1-propoxybenzene

Cat. No.: B7996602

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Allyl-2-chloro-1-propoxybenzene is a substituted aromatic ether with potential applications
in organic synthesis and medicinal chemistry. Its structural features, including a reactive allyl
group, a halogenated aromatic ring, and an ether linkage, make it a versatile building block.
This guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR,
MS) for this compound, along with generalized experimental protocols for its characterization.
Due to the absence of published experimental data for this specific molecule, the presented
data is predictive and based on established principles of spectroscopy and the analysis of
analogous structures.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared
(IR) data, as well as the expected mass spectrometry (MS) fragmentation pattern for 4-Allyl-2-
chloro-1-propoxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data (500 MHz, CDCls)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.15 d 1H Ar-H
~6.90 d 1H Ar-H
~6.85 dd 1H Ar-H
~5.95 m 1H -CH=CH:z
~5.10 m 2H -CH=CH:
~3.95 t 2H O-CH2z2-CH2-CHs
~3.40 d 2H Ar-CHz-CH=CH:
~1.85 sextet 2H O-CH2-CH2-CHs
~1.05 t 3H O-CH2-CH2-CHs

Table 2: Predicted 13C NMR Spectral Data (125 MHz, CDCls)
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Chemical Shift (6, ppm)

Assignment

~154.0 C-O (Aromaitic)
~137.0 -CH=CH:
~130.0 C-CI (Aromatic)
~128.0 CH (Aromaitic)
~127.5 C-Allyl (Aromatic)
~125.0 CH (Aromatic)
~116.0 -CH=CH:
~112.0 CH (Aromatic)
~71.0 O-CH2-CHz2-CHs
~39.0 Ar-CH2-CH=CH:
~22.5 O-CH2-CH2-CHs
~10.5 O-CH2-CH2-CHs

Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

. =C-H stretch (alkene and
3080-3010 Medium

aromatic)
2960-2850 Strong C-H stretch (aliphatic)
1640-1630 Medium C=C stretch (alkene)
1600, 1480 Medium-Strong C=C stretch (aromatic ring)
1250-1200 Strong Aryl-O stretch (asymmetric)
1050-1000 Strong Alkyl-O stretch

=C-H bend (out-of-plane,
990, 910 Strong

alkene)

C-H bend (out-of-plane,
850-750 Strong )

aromatic)
750-650 Medium-Strong C-Cl stretch

Mass Spectrometry (MS)

The mass spectrum of 4-Allyl-2-chloro-1-propoxybenzene is expected to show a molecular
ion peak (M*) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which
is indicative of the presence of a single chlorine atom.

Expected Molecular lon:

e [M]*: m/z=210.08

e [M+2]*: m/z =212.08

Predicted Major Fragmentation Pathways:

e Loss of the propoxy group: [M - OCH2CH2CHs]*

¢ Loss of the propyl group: [M - CH2CH2CHs]*
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Loss of the allyl group: [M - CH2CH=CHz]*
Benzylic cleavage: Formation of a stable benzylic cation.

Tropylium ion formation: A common rearrangement for substituted benzenes, leading to a
fragment at m/z = 91.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 4-

Allyl-2-chloro-1-propoxybenzene.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL
of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an
internal standard.

H NMR Acquisition: Acquire the proton NMR spectrum on a 500 MHz spectrometer. Typical
parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation
delay of 1-2 seconds. A total of 16-32 scans are typically averaged.

13C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument, typically at
125 MHz. A proton-decoupled pulse sequence is used. A 45° pulse angle, an acquisition time
of 1-2 seconds, and a relaxation delay of 2 seconds are common. A larger number of scans
(e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

IR Spectroscopy

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the
neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For
a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with
dry KBr and pressing the mixture into a transparent disk.

Data Acquisition: Obtain the spectrum using a Fourier-transform infrared (FTIR)
spectrometer. Typically, the spectrum is recorded from 4000 to 400 cm~!. A background
spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically
subtracted from the sample spectrum.
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Mass Spectrometry

o Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or
acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph
(GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

e lonization: Electron ionization (EIl) is a common technique for GC-MS and will likely produce
extensive fragmentation. For LC-MS, electrospray ionization (ESI) or atmospheric pressure
chemical ionization (APCI) would be suitable, typically yielding the protonated molecule
[M+H]*.

» Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range
(e.g., 50-500 amu). High-resolution mass spectrometry (HRMS) can be used to determine
the exact mass and elemental composition.

Synthesis and Characterization Workflow

The synthesis of 4-Allyl-2-chloro-1-propoxybenzene would likely proceed via a Williamson
ether synthesis, starting from 4-allyl-2-chlorophenol. The following diagram illustrates a general
workflow for its synthesis and subsequent spectroscopic characterization.
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Workflow for Synthesis and Characterization of 4-Allyl-2-chloro-1-propoxybenzene
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 To cite this document: BenchChem. [Spectroscopic Profile of 4-Allyl-2-chloro-1-
propoxybenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7996602#spectroscopic-data-nmr-ir-ms-of-4-allyl-2-
chloro-1-propoxybenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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